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Compound of Interest

Compound Name: Nafithromycin

Cat. No.: B10820999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety, tolerability, and

pharmacokinetic profile of Nafithromycin (WCK 4873), a novel lactone-ketolide antibiotic. The

data herein is compiled from foundational Phase 1 clinical trials in healthy adult subjects,

offering a detailed perspective for professionals in the field of drug development and infectious

disease research.

Executive Summary
Nafithromycin has demonstrated a favorable initial safety and tolerability profile in clinical

studies. Administered orally in single ascending doses (100 mg to 1200 mg) and multiple

ascending doses (600 mg, 800 mg, and 1000 mg daily for seven days), the drug was generally

well-tolerated. No serious or severe adverse events were reported in these early-phase trials.

The most commonly observed treatment-emergent adverse events were mild and

predominantly gastrointestinal in nature. Pharmacokinetic data indicate dose-proportional

exposure and moderate accumulation upon multiple dosing.

Safety and Tolerability Profile
The initial safety assessment of Nafithromycin is based on two pivotal randomized, double-

blind, placebo-controlled Phase 1 studies in healthy adults: a single ascending dose (SAD)

study and a multiple ascending dose (MAD) study.[1][2][3]
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Adverse Events
Across both the SAD and MAD studies, Nafithromycin was generally well-tolerated at all dose

levels.[1][2][3] There were no reports of serious or severe adverse events.[1][2][3]

In the single ascending dose study, all treatment-emergent adverse events (TEAEs) were of

mild intensity, with the exception of one moderate event of vomiting in a subject who received a

1200 mg dose under fed conditions.[1]

In the multiple ascending dose study, the number of TEAEs was similar in the 600 mg and 800

mg cohorts, with a higher incidence in the 1000 mg group, primarily due to an increase in

gastrointestinal disorders.[1] One subject in the 1000 mg cohort withdrew from the study due to

poor tolerability, experiencing symptoms including nausea, vomiting, diarrhea, and abdominal

pain.[1] The most frequently reported TEAEs were dysgeusia and headache.[4][5]

A summary of treatment-emergent adverse events from a Phase 1 multiple-dose study is

presented below.

Adverse Event Category 800 mg Nafithromycin (n=38)

Total Subjects with AEs 25 (65.8%)

Total Adverse Events 37

Serious Adverse Events 1 (Considered unlikely related to the drug)

Mild Adverse Events 34

Moderate Adverse Events 2

Most Frequent AEs (≥10% of subjects)

Dysgeusia 18 subjects

Headache 4 subjects

Table adapted from a Phase 1, multiple-dose, open-label pharmacokinetic study.[5]

Laboratory Findings and Vital Signs
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No clinically relevant findings were observed for vital signs, 12-lead electrocardiography (ECG),

or physical examinations in the Phase 1 studies.[1]

Pharmacokinetic Profile
The pharmacokinetic properties of Nafithromycin were characterized in healthy adult subjects

under both fasted and fed conditions.

Single Ascending Dose (SAD) Study
In the SAD study, oral doses of Nafithromycin ranging from 100 mg to 1200 mg were

administered. The mean maximum plasma concentration (Cmax) ranged from 0.099 to 1.742

mg/L, and the area under the concentration-time curve (AUC) ranged from 0.54 to 22.53

h·mg/L.[1][2][3] The presence of food was found to increase the plasma AUC of Nafithromycin
by approximately 1.2-fold.[1][2][3]

Dose Condition Cmax (mg/L) AUC0-t (h·mg/L)

100 mg - 1200 mg Fasted/Fed 0.099 - 1.742 0.54 - 22.53

Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Multiple Ascending Dose (MAD) Study
In the MAD study, subjects received daily oral doses of 600 mg, 800 mg, or 1000 mg of

Nafithromycin for seven days under fed conditions.[1][2][3] On day 7, the Cmax ranged from

1.340 to 2.987 mg/L, and the AUC over the final dosing interval (AUC0-24) ranged from 13.48

to 43.46 h·mg/L.[1][2][3] A steady state was achieved after 3 days for the 600 mg and 800 mg

dose cohorts, and after 4 days for the 1000 mg cohort.[1][2][3] The data also indicated

moderate accumulation of the drug by day 7.[1][3]

Dose (daily for 7 days) Day 7 Cmax (mg/L) Day 7 AUC0-24 (h·mg/L)

600 mg 1.340 - 2.987 13.48 - 43.46

800 mg 1.340 - 2.987 13.48 - 43.46

1000 mg 1.340 - 2.987 13.48 - 43.46
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Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Experimental Protocols
The initial safety and tolerability of Nafithromycin were evaluated in two key Phase 1 clinical

trials (NCT03926962 and NCT03979859).[1]

Study Design
Both the SAD and MAD studies were randomized, double-blind, and placebo-controlled,

conducted in healthy adult subjects.[1][2][3]

Single Ascending Dose (SAD) and Food Effect (FE) Study: This study evaluated single oral

doses of Nafithromycin from 100 mg to 1200 mg. The effect of food on bioavailability was

assessed at the 400 mg and 800 mg dose levels.[1][2][3]

Multiple Ascending Dose (MAD) Study: This study assessed multiple oral doses of 600 mg,

800 mg, or 1000 mg of Nafithromycin administered once daily for seven days.[1][2][3]

Safety Assessments
Safety and tolerability were monitored through a combination of methods:

Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events

experienced by the subjects.

Clinical Laboratory Tests: Standard serum chemistry, hematology, and urinalysis were

conducted.

Physical Examinations: Comprehensive physical examinations were performed at baseline

and at the end of the study.

Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and

temperature.

12-Lead Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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